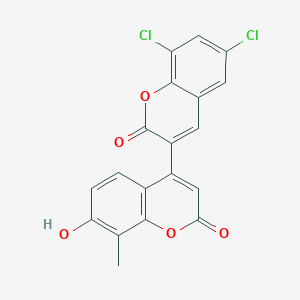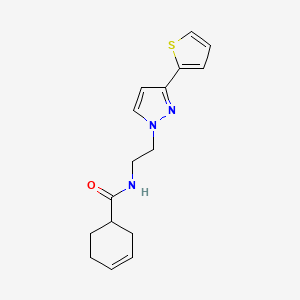
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Scientific Research Applications
Anticancer Potential
The compound is part of a broader category of molecules with interest due to their potential anticancer properties. A study focused on the design, synthesis, and evaluation of pyrazole derivatives, which include structures similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, highlighted their inhibitory activity against topoisomerase IIα. This enzyme is crucial for DNA replication and transcription, making it a target for anticancer drugs. Among the synthesized compounds, one analog demonstrated superior cytotoxicity against several cancer cell lines, including HeLa, NCI-H460, and MCF-7, with significant topoisomerase IIα inhibition. This suggests potential utility in anticancer strategies (Alam et al., 2016).
Antimicrobial Activity
Another research avenue for related compounds involves antimicrobial activity. A study exploring the synthesis of thiophenyl pyrazoles and isoxazoles reported that certain derivatives exhibited significant antibacterial and antifungal effects. Specifically, some compounds showed promising antibacterial activity against B. subtilis and notable antifungal activity against A. niger (Sowmya et al., 2018). This indicates that derivatives of this compound could be explored for antimicrobial applications.
Structural and Mechanistic Insights
The structural and mechanistic understanding of such compounds is also an area of scientific interest. For instance, the crystal structure determination of similar molecules has provided insights into their potential binding modes and interactions at the molecular level. These studies can reveal how modifications to the chemical structure might influence biological activity and stability, offering pathways for the development of more effective therapeutic agents (Prabhuswamy et al., 2016).
Synthesis and Characterization
The synthesis and characterization of this compound and its analogs are crucial for further applications. Research on novel methods for creating these compounds and their detailed analysis helps in understanding their physicochemical properties and potential as therapeutic agents. Studies on the efficient synthesis of such compounds, along with their structural determination using techniques like NMR and X-ray crystallography, form the foundation for future drug development processes (Kariuki et al., 2022).
properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(13-5-2-1-3-6-13)17-9-11-19-10-8-14(18-19)15-7-4-12-21-15/h1-2,4,7-8,10,12-13H,3,5-6,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFLFUEBNCAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

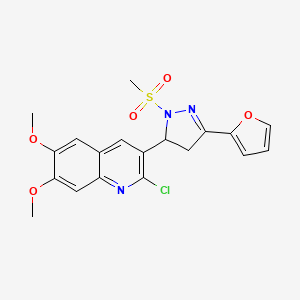
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2626630.png)
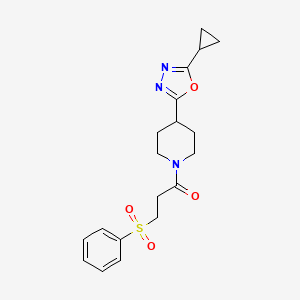
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2626633.png)
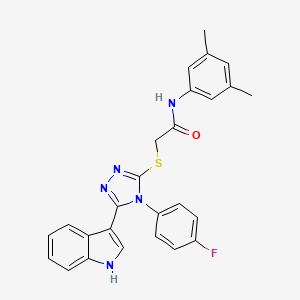
![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2626636.png)
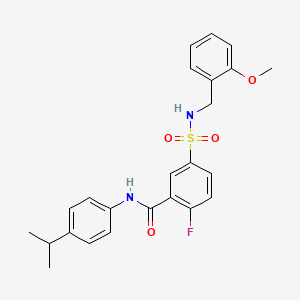
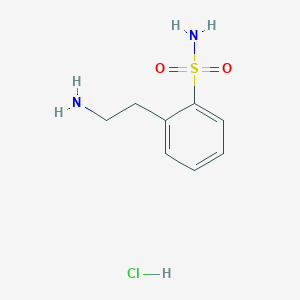
![4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2626641.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2626642.png)
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2626643.png)
